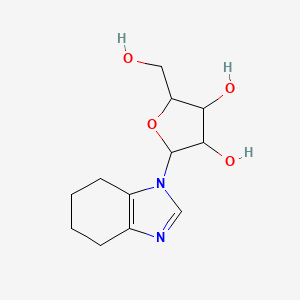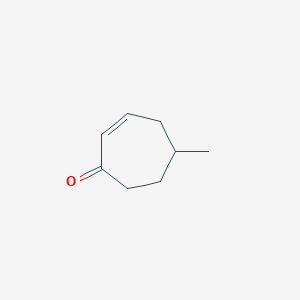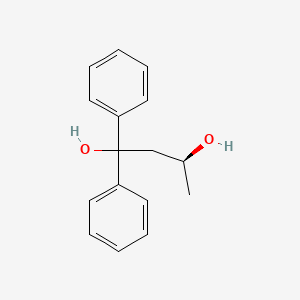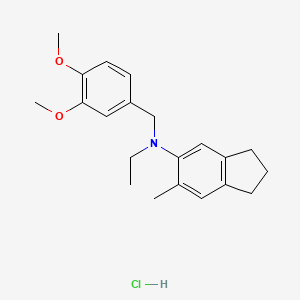
2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol is a complex organic compound that features a unique combination of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives and oxolane compounds. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the benzimidazole ring or the oxolane moiety.
Substitution: Functional groups on the benzimidazole ring or the oxolane ring can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the benzimidazole or oxolane rings.
科学的研究の応用
Chemistry
In chemistry, 2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Research could focus on its efficacy and safety as a pharmaceutical agent, particularly in the treatment of diseases where its unique chemical properties are beneficial.
Industry
In industrial applications, this compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol might include other benzimidazole derivatives or oxolane-containing molecules. Examples could be:
- 2-(Hydroxymethyl)-5-(benzimidazol-1-yl)oxolane-3,4-diol
- 2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxane-3,4-diol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and potentially offers unique properties and applications.
特性
CAS番号 |
71734-90-2 |
|---|---|
分子式 |
C12H18N2O4 |
分子量 |
254.28 g/mol |
IUPAC名 |
2-(hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H18N2O4/c15-5-9-10(16)11(17)12(18-9)14-6-13-7-3-1-2-4-8(7)14/h6,9-12,15-17H,1-5H2 |
InChIキー |
LXNGSSVVNBOLTH-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)N=CN2C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)




![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)




